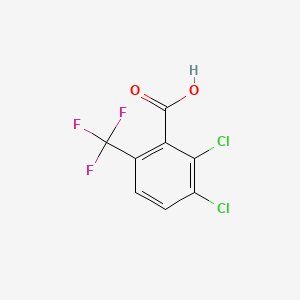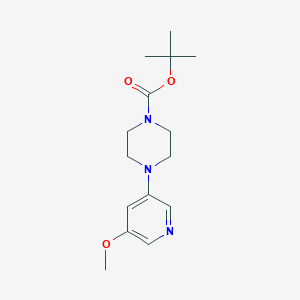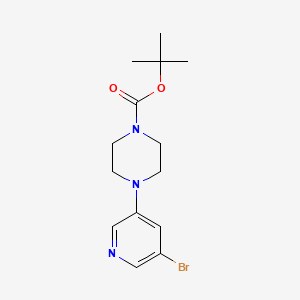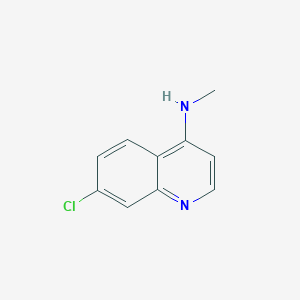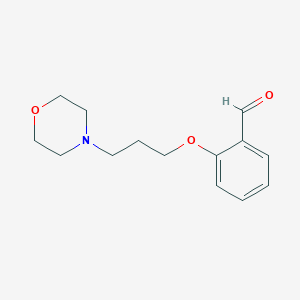
2-(3-Morpholin-4-YL-propoxy)-benzaldehyde
Descripción general
Descripción
“2-(3-Morpholin-4-YL-propoxy)-benzaldehyde” is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.3 g/mol1. It is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(3-Morpholin-4-YL-propoxy)-benzaldehyde”. However, it’s worth noting that the compound is available for purchase from various chemical suppliers12.Molecular Structure Analysis
The molecular structure of “2-(3-Morpholin-4-YL-propoxy)-benzaldehyde” consists of a benzaldehyde group attached to a morpholine group via a propoxy linker1. The exact three-dimensional structure would require more detailed analysis, such as X-ray crystallography.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-(3-Morpholin-4-YL-propoxy)-benzaldehyde”. However, as a benzaldehyde derivative, it may undergo reactions typical of aldehydes, such as nucleophilic addition or oxidation.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Morpholin-4-YL-propoxy)-benzaldehyde” are not fully detailed in the available resources. However, its molecular weight is reported to be 249.3 g/mol1.Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds
Research demonstrates the utility of morpholine derivatives in synthesizing complex organic compounds. For instance, Kurskova et al. (2021) explored the synthesis and aminomethylation of dihydropyridine derivatives using morpholine, highlighting the potential of these compounds in organic synthesis and their predictive biological activity through in silico analysis (Kurskova et al., 2021). Similarly, Langdon et al. (2014) discussed the chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reactions facilitated by morpholine-derived catalysts, showcasing the importance of the fused ring in triazolium salts for achieving high yields in reactions between aliphatic and aromatic aldehydes (Langdon et al., 2014).
Medicinal Chemistry Applications
Morpholine derivatives have been studied for their potential in medicinal chemistry, particularly as glucosidase inhibitors with antioxidant activity. Özil et al. (2018) synthesized benzimidazoles containing a morpholine skeleton at the C-6 position, demonstrating significant in vitro antioxidant activities and promising α-glucosidase inhibitory potential (Özil, Parlak, & Baltaş, 2018). Jarrahpour et al. (2015) prepared Schiff bases of morpholine and evaluated their antimalarial and antiproliferative activities, identifying compounds with moderate to excellent activity against P. falciparum and U937 leukemia-derived cell line (Jarrahpour et al., 2015).
Material Science and Catalysis
In material science, morpholine derivatives have been investigated for their structural and physicochemical properties. For example, Priyanka et al. (2016) conducted combined experimental and theoretical studies on chromen-2-one derivatives, elucidating their molecular structure through spectroscopic and computational methods (Priyanka, Srivastava, & Katiyar, 2016). This research underlines the potential of morpholine derivatives in developing materials with specific electronic and optical properties.
Safety And Hazards
The safety and hazards associated with “2-(3-Morpholin-4-YL-propoxy)-benzaldehyde” are not specified in the available resources. It is recommended to handle it with appropriate safety measures as with any chemical compound1.
Direcciones Futuras
The future directions for “2-(3-Morpholin-4-YL-propoxy)-benzaldehyde” are not clear from the available information. Its potential applications would depend on further research and development.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier12.
Propiedades
IUPAC Name |
2-(3-morpholin-4-ylpropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-12-13-4-1-2-5-14(13)18-9-3-6-15-7-10-17-11-8-15/h1-2,4-5,12H,3,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGADLKNLKXJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549710 | |
| Record name | 2-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Morpholin-4-YL-propoxy)-benzaldehyde | |
CAS RN |
72108-02-2 | |
| Record name | 2-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

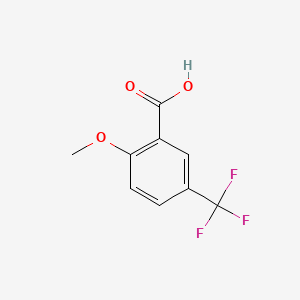
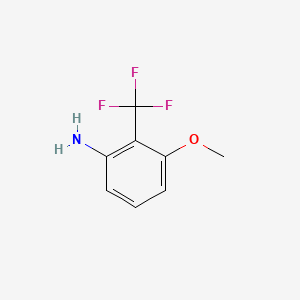
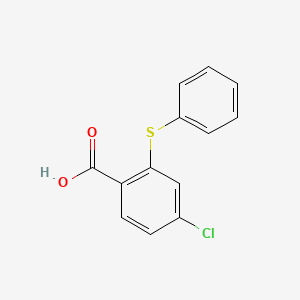
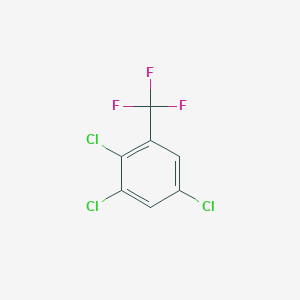
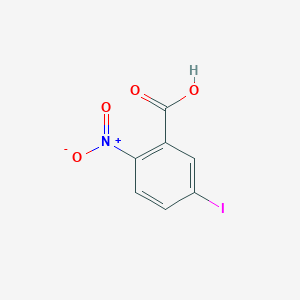
![Methyl benzo[b]thiophene-7-carboxylate](/img/structure/B1314529.png)
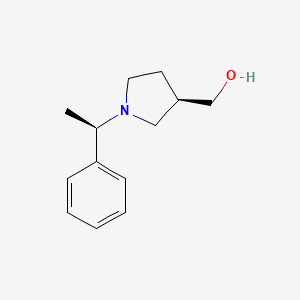
![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)
![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)
